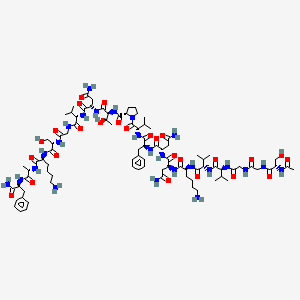
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitroaziridine derivative that is commonly used as a reagent in organic synthesis. This compound has been extensively studied for its potential applications in the pharmaceutical industry, as well as in other fields such as agriculture and materials science.
Mécanisme D'action
The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is not well understood. However, it is believed to work by forming covalent bonds with cellular macromolecules, leading to cell death.
Effets Biochimiques Et Physiologiques
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial and antitumor properties, and has also been studied for its potential use as an insecticide. Additionally, it has been shown to have toxic effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) in lab experiments is its ability to introduce aziridine rings into various organic molecules. This makes it a valuable tool for organic chemists. However, its toxic effects on the liver and kidneys limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI). One area of interest is its potential use as an antimicrobial agent. Additionally, its potential use as an insecticide and its antitumor properties make it an attractive target for further research. Finally, there is also potential for developing new synthetic methods for producing this compound, which could lead to improvements in its efficiency and cost-effectiveness.
Méthodes De Synthèse
The most common method for synthesizing 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves the reaction of 2-bromo-1-(1-methylethyl)aziridine with silver nitrate in methanol. The resulting product is then purified through a series of filtration and recrystallization steps.
Applications De Recherche Scientifique
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been used in a wide range of scientific research applications. One of its primary uses is as a reagent in organic synthesis, where it is used to introduce aziridine rings into various organic molecules. It has also been studied for its potential applications in the pharmaceutical industry, where it has been shown to have antimicrobial and antitumor properties.
Propriétés
Numéro CAS |
158670-10-1 |
|---|---|
Nom du produit |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.173 |
Nom IUPAC |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
Clé InChI |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
Synonymes |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
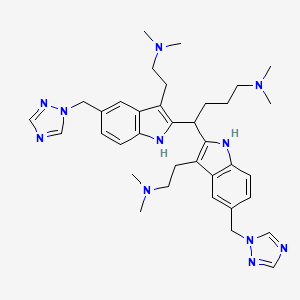
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
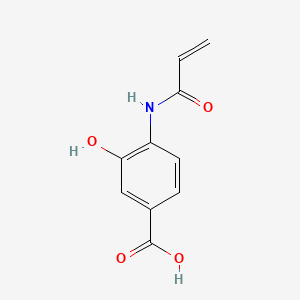
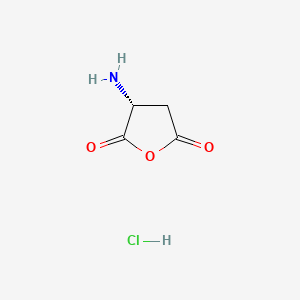
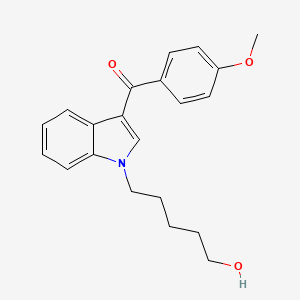
![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)
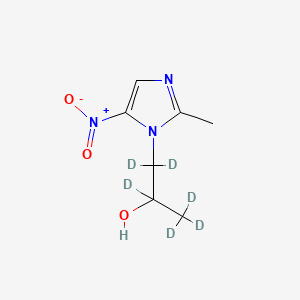
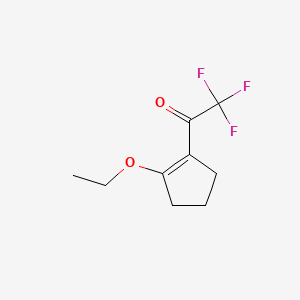
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
